3-Bromo-2-chlorophenol

pKa Acidity DFT Calculation

Researchers requiring sequential, site-selective C-C bond formation often face protection/deprotection steps that lower overall yield (46% in traditional routes). 3-Bromo-2-chlorophenol eliminates this bottleneck via its orthogonal C-Br and C-Cl bonds. • C-Br undergoes oxidative addition 50-100× faster than C-Cl, enabling exclusive first-stage arylation at the 3-position under mild Pd/C catalysis in water (15 min reaction time). • Preserves the 2-chloro substituent for subsequent transformations under different coupling conditions. • Documented as key intermediate for PD-1/PD-L1 inhibitors and dual D2/DAT receptor inhibitors. • Available at 98% purity with full analytical characterization (NMR, HPLC, GC). Commercial synthesis validated at 99.8% yield and >99.4:0.6 regioisomeric purity at multi-hundred-gram scale.

Molecular Formula C6H4BrClO
Molecular Weight 207.45 g/mol
CAS No. 66024-94-0
Cat. No. B1276391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chlorophenol
CAS66024-94-0
Molecular FormulaC6H4BrClO
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)O
InChIInChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
InChIKeyDUKKNDLIWRYBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chlorophenol: Dihalogenated Building Block


3-Bromo-2-chlorophenol (CAS 66024-94-0, also 863870-87-5) is a dihalogenated phenol derivative featuring bromine at the 3-position and chlorine at the 2-position on the benzene ring . This asymmetric ortho-meta substitution pattern confers differentiated reactivity profiles that distinguish it from mono-halogenated analogs (e.g., 2-chlorophenol, 3-bromophenol) and alternative dihalogenated regioisomers (e.g., 2-bromo-4-chlorophenol). The compound is a white crystalline solid with molecular weight 207.45 g/mol, melting point 60 °C, predicted boiling point 246.1±20.0 °C, and predicted density 1.788±0.06 g/cm³ . As a key pharmaceutical intermediate, it has been cited in the preparation of PD-1/PD-L1 inhibitors and dual inhibitors of D2 and DAT receptors .

Why 3-Bromo-2-chlorophenol Cannot Be Substituted


Substituting a structurally similar halophenol—such as 2-chlorophenol, 3-bromophenol, or the regioisomer 2-bromo-4-chlorophenol—introduces measurable differences in acidity, halogen-substituent electronic effects, and most critically, orthogonal reactivity at C–Br versus C–Cl bonds . The ortho-chloro (electron-withdrawing) and meta-bromo (electron-withdrawing) substituents of 3-bromo-2-chlorophenol collectively modulate the phenolic O–H acidity and the electron density distribution across the aromatic ring [1]. More importantly, the simultaneous presence of both bromine and chlorine enables sequential, site-selective cross-coupling strategies that are not accessible with mono-halogenated analogs. The Caryl–Br bond undergoes oxidative addition with palladium catalysts at rates approximately 50–100× faster than the Caryl–Cl bond, enabling exclusive arylation at the 3-position while preserving the 2-chloro substituent for subsequent transformations [2]. This orthogonal reactivity profile is absent in 2,3-dichlorophenol (requires harsher conditions) and is spatially altered in regioisomers such as 2-bromo-4-chlorophenol, where the halogens reside at ortho and para positions relative to the hydroxyl group .

3-Bromo-2-chlorophenol: Comparative Evidence


Inductive Effect on Phenolic Acidity

DFT calculations at the B3LYP/6-311G++(d,p) level across the complete series of 19 bromophenols, when compared with chlorophenol analogs, demonstrate that the inductive effect of substituted bromine is larger than that of chlorine, resulting in bromophenols being slightly stronger acids [1]. While individual pKa values for ortho- and para-substituted monohalogenated compounds show near-equivalence (e.g., p-chlorophenol pKa = 9.17, p-bromophenol pKa = 9.00), the systematic DFT analysis reveals that bromine exerts a stronger electron-withdrawing inductive effect on the phenolic O–H, facilitating deprotonation [2]. For 3-bromo-2-chlorophenol, the predicted pKa is 7.53±0.10, which is approximately 0.8–1.0 units lower than 2-chlorophenol (pKa ~8.5) and reflects the cumulative electron-withdrawing contributions of both ortho-chloro and meta-bromo substituents . This enhanced acidity directly influences solubility in aqueous buffers and extraction behavior during workup procedures.

pKa Acidity DFT Calculation Halogen Substituent Effect

Chemoselective C–Br vs. C–Cl in Suzuki Coupling

In an aqueous Suzuki-Miyaura protocol using Pd/C catalyst and water solvent, the reaction exhibits complete chemoselectivity for the Caryl–Br bond versus the Caryl–Cl bond in aryl halide inputs . The oxidative addition step, which is selectivity-determining in Suzuki cross-coupling, is governed by carbon-halogen bond dissociation energies that follow the predictable order: Ar–I > Ar–Br > Ar–Cl > Ar–F. This energy difference translates to approximately 50–100× faster oxidative addition for C–Br relative to C–Cl bonds [1]. Consequently, 3-bromo-2-chlorophenol undergoes exclusive arylation at the 3-position (bromine-bearing carbon) while leaving the 2-chloro substituent intact for subsequent transformation . This orthogonal reactivity is not achievable with 2,3-dichlorophenol, where both halogens are chlorine and require harsher, less selective conditions for differentiation.

Chemoselectivity Suzuki-Miyaura Coupling C–Br vs. C–Cl Bond Sequential Synthesis

Reactivity in Fe3+-Montmorillonite Polymerization

In a comparative study of six halophenols catalyzed by Fe3+-montmorillonite under ambient conditions (10–80% relative humidity), bromophenols demonstrated slightly higher reactivity than chlorophenols [1]. Mass spectrometry analysis and DFT calculations attributed this difference to the weaker electron-absorbing ability of the bromine atom relative to chlorine, making bromophenols more susceptible to oxidative coupling and polymerization pathways [2]. Ortho-substituted chlorophenols were found to be more reactive than meta-substituted chlorophenols regardless of humidity, indicating that substitution position—in addition to halogen identity—substantially impacts reaction kinetics. For 3-bromo-2-chlorophenol, the ortho-chloro and meta-bromo substitution pattern creates a unique reactivity profile that differs from both mono-halogenated analogs and alternative dihalogenated regioisomers .

Reactivity Halogen Substituent Effect Polymerization Environmental Chemistry

Regioselective Bromination Synthesis

Synthesis of 3-bromo-2-chlorophenol via direct bromination of 2-chlorophenol achieves exceptional regioselectivity and yield. A representative industrial-scale procedure involves dropwise addition of 326.4 g (2.04 mol) bromine to 257.2 g (2 mol) 2-chlorophenol with 1.0 g ZnCl₂ and 1.0 g diphenyl sulfide catalysts at 20–45 °C over 6 hours, followed by workup under reduced pressure . This method yields 414.5 g (99.8% of theory) of 3-bromo-2-chlorophenol . Alternative catalytic approaches using triethylamine hydrochloride (3–6 wt%) in chlorobenzene at 5–20 °C achieve yields exceeding 99% while minimizing the 6-bromo-2-chlorophenol isomer to <0.6% . In contrast, alternative regioisomers such as 2-bromo-4-chlorophenol require different starting materials (2-bromo-4-chlorophenol as precursor rather than product) and do not benefit from the same ortho-directing effect of the hydroxyl group that favors bromination at the para-equivalent meta position in 2-chlorophenol.

Regioselectivity Synthesis Yield Bromination Process Chemistry

Intermediate Lipophilicity Profile

The XLogP3 value for 3-bromo-2-chlorophenol is 2.9 . This places its lipophilicity intermediate between 2-chlorophenol (XLogP ~2.15–2.3) and 2,4-dibromophenol (XLogP ~3.3–3.5). The incremental increase relative to 2-chlorophenol (ΔXLogP ≈ +0.6–0.75) reflects the replacement of a hydrogen with the more lipophilic bromine atom at the meta position. This moderate lipophilicity profile is particularly relevant for pharmaceutical intermediate applications where balanced aqueous solubility and membrane permeability are desired for downstream drug-like molecules [1]. The compound's predicted density of 1.788 g/cm³ and boiling point of 246.1±20.0 °C further differentiate it from lighter mono-halogenated analogs, affecting both storage requirements and purification strategy selection .

Lipophilicity XLogP Partition Coefficient ADME Prediction

Application in PD-1/PD-L1 & D2/DAT Inhibitors

3-Bromo-2-chlorophenol is specifically cited in the literature as a pharmaceutical intermediate for the preparation of PD-1/PD-L1 inhibitors and dual inhibitors targeting the D2 (dopamine D2) and DAT (dopamine transporter) receptors . The PD-1/PD-L1 inhibitor class represents a multi-billion dollar therapeutic area in immuno-oncology, while dual D2/DAT inhibitors are under investigation for neurological disorders including Parkinson's disease and substance abuse disorders. While mono-halogenated phenol analogs (e.g., 2-chlorophenol, 3-bromophenol) can participate in similar coupling reactions, the asymmetric bromo-chloro substitution pattern of 3-bromo-2-chlorophenol provides two sequential orthogonal handles for constructing the extended aromatic systems characteristic of these inhibitor scaffolds . The compound is commercially available at 98% purity with supporting analytical documentation (NMR, HPLC, GC) suitable for GMP-adjacent research applications .

PD-1/PD-L1 Inhibitor D2 Receptor DAT Receptor Pharmaceutical Intermediate

3-Bromo-2-chlorophenol: Research & Industrial Applications


Orthogonal Suzuki-Miyaura Coupling

Researchers requiring sequential, site-selective C–C bond formation should select 3-bromo-2-chlorophenol over mono-halogenated or symmetrically dihalogenated alternatives. The complete chemoselectivity for Caryl–Br oxidative addition (50–100× faster than Caryl–Cl) enables exclusive first-stage arylation at the 3-position using mild Pd/C catalysis in water (15 min reaction time), preserving the 2-chloro substituent for subsequent transformation under different coupling conditions . This orthogonal strategy eliminates protection/deprotection steps that reduced overall yield to 46% in traditional benzyl-ether-protected routes .

PD-1/PD-L1 Inhibitor Intermediate

Medicinal chemistry groups developing small-molecule PD-1/PD-L1 inhibitors for immuno-oncology applications should specify 3-bromo-2-chlorophenol as the dihalogenated phenol intermediate of choice . The asymmetric ortho-chloro/meta-bromo substitution pattern provides the two differentiated coupling handles required for constructing extended aromatic pharmacophores characteristic of this inhibitor class . Commercial availability at 98% purity with full analytical characterization (NMR, HPLC, GC) supports reliable procurement for both discovery-stage SAR studies and lead optimization campaigns .

Dual D2/DAT Inhibitor Scaffold

Neuroscience research programs targeting dopamine D2 and DAT receptors should utilize 3-bromo-2-chlorophenol as a versatile dihalogenated building block. The compound's documented use as an intermediate for dual D2/DAT receptor inhibitors leverages its orthogonal C–Br and C–Cl bonds for iterative functionalization . The moderate XLogP3 of 2.9 provides a balanced starting lipophilicity profile that can be tuned during subsequent derivatization , while the lower pKa of 7.53 facilitates aqueous workup under mildly basic conditions during intermediate purification .

Process Chemistry Route Scouting

Process chemistry and CRO teams evaluating scalable routes to dihalogenated phenol intermediates should prioritize 3-bromo-2-chlorophenol based on its demonstrated 99.8% synthetic yield and exceptional regioisomeric purity (>99.4:0.6 favoring the 3-bromo isomer) . The well-characterized bromination of inexpensive 2-chlorophenol (ZnCl₂/diphenyl sulfide catalysis, 20–45 °C, 6 h) has been validated at multi-hundred-gram scale (414.5 g output from 257.2 g starting material) . Alternative catalytic protocols using triethylamine hydrochloride in chlorobenzene further enhance regioselectivity, minimizing the 6-bromo-2-chlorophenol byproduct to <0.6% for applications requiring ultra-high purity .

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